Dextrorphan tartrate

NMDA Antagonism Excitotoxicity Receptor Binding

Researchers requiring a selective NMDA antagonist without opioid or sigma-1 off-target activity face supply challenges with inconsistent purity. Dextrorphan tartrate addresses this as the primary dextromethorphan metabolite exhibiting >7-fold higher NMDA affinity than its parent. Key supply and research advantages: • High aqueous solubility (>10 mg/mL) ensures reproducible in vitro dosing for neurotoxicity studies (ED50: 13-17 µM). • Supplied as a certified reference material (≥98% purity) critical for accurate LC-MS/MS method validation and CYP2D6 phenotyping. • Validated in vivo: Targets plasma levels >2,000 ng/mL for >50% ischemic damage reduction in focal cerebral ischemia models.

Molecular Formula C21H29NO7
Molecular Weight 407.5 g/mol
CAS No. 143-98-6
Cat. No. B019762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextrorphan tartrate
CAS143-98-6
Synonyms(9α,13α,14α)-17-Methyl-morphinan-3-ol (2R,3R)-2,3-Dihydroxybutanedioate;  NIH 4591;  d-3-Hydroxy-N-methylmorphinan Tartrate; 
Molecular FormulaC21H29NO7
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1
InChIKeyRWTWIZDKEIWLKQ-XCPWPWHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Dextrorphan Tartrate: Properties & Analytical Standards


Dextrorphan tartrate (CAS 143-98-6) is a potent, noncompetitive NMDA glutamate receptor antagonist and the primary active metabolite of the prodrug dextromethorphan [1]. It is the dextrorotatory stereoisomer of racemorphan, with the levo-half being levorphanol [1]. The tartrate salt form is specifically utilized in research settings to enhance aqueous solubility (>10 mg/mL in H2O) and overall stability for experimental and analytical applications . It is a high-purity analytical standard (typically ≥98%) and is available as a certified reference material for precise quantification in clinical toxicology, forensic analysis, and pharmaceutical research [2][3].

1
High-purity analytical standard for quantitative method development and forensic research.
2
NMDA glutamate receptor antagonist for pathway studies; tartrate salt supports aqueous solubility.
3
Certified reference material option for traceable bioanalytical workflows.

Dextrorphan Tartrate: Why Substitution Fails


Substitution of dextrorphan tartrate with its parent compound (dextromethorphan), enantiomer (levorphanol), or other morphinan analogs is scientifically invalid due to profound, quantifiable differences in receptor pharmacology, functional activity, and safety profiles. While dextrorphan is an active metabolite of dextromethorphan, its own pharmacological signature is distinct: it demonstrates a >7-fold higher affinity for the NMDA receptor [1], and unlike its parent, it lacks affinity for sigma-1 receptors that may contribute to dystonic side effects [2]. Crucially, its enantiomer, levorphanol, is a potent opioid analgesic, whereas dextrorphan exhibits negligible opioid activity [3]. These stereospecific differences dictate that in any study where the target mechanism is NMDA antagonism devoid of opioid or sigma-1 activity, only dextrorphan can provide the correct pharmacological tool compound profile.

Parent compound dextromethorphan
Lower NMDA receptor affinity and presence of sigma-1 activity may confound NMDA pathway interpretation.
Enantiomer levorphanol
Potent opioid agonist profile does not transfer to NMDA receptor studies and introduces off-target effects.
Other morphinan analogs
Structural similarity does not guarantee functional NMDA selectivity; stereochemistry and receptor engagement may differ.

Dextrorphan Tartrate Comparative Evidence


NMDA Receptor Affinity vs. Dextromethorphan

Dextrorphan exhibits a 7.2-fold higher affinity for the NMDA receptor compared to its parent compound, dextromethorphan, establishing it as the primary active moiety for NMDA-mediated effects [1].

NMDA Affinity
Head-to-head
Dextrorphan Ki 405.2 nM vs. Dextromethorphan Ki 2913 nM
7.2-fold higher affinity
Supports NMDA receptor affinity comparison for pathway studies.
[3H]MK-801 binding assay in rat brain membranes.
NMDA Antagonism Excitotoxicity Receptor Binding

In Vivo Neuroprotection vs. Saline Control

In a rabbit model of transient focal cerebral ischemia, dextrorphan treatment demonstrated a statistically significant, dose-dependent neuroprotective effect compared to saline control [1].

Ischemic Damage Reduction
Model-response context
84% reduction (p=0.01) vs. saline control
Reported in vivo model-response endpoint context.
Rabbit focal ischemia model, 15 mg/kg dose.
Cerebral Ischemia Neuroprotection In Vivo Pharmacology

Sigma-1 Receptor Binding vs. Dextromethorphan

Dextrorphan shows a 1.4-fold lower affinity for sigma-1 receptors compared to dextromethorphan, a difference that correlates with the absence of dystonic side effects in a validated animal model [1][2].

Sigma-1 Affinity
Reported
Dextrorphan Ki 144 nM vs. Dextromethorphan Ki 205 nM
1.4-fold lower affinity
Lower sigma-1 engagement may reduce confounding behavioral endpoints.
In vitro sigma-1 receptor binding assay.
Sigma Receptors Side-Effect Profile Receptor Binding

Functional Selectivity vs. Levorphanol

Dextrorphan is both more selective and more potent than its enantiomer levorphanol in reducing N-methyl-D-aspartate (NMA)-mediated excitation of spinal neurons [1].

NMDA Functional Selectivity
Head-to-head
More selective and more potent than levorphanol
Enantiomer selectivity context for NMDA pathway studies.
Electrophysiology in anaesthetized rats; qualitative comparison.
Electrophysiology NMDA Antagonism Functional Selectivity

Dextrorphan Tartrate Application Scenarios


NMDA Excitotoxicity & Neuroprotection

Dextrorphan tartrate is the preferred tool for in vitro studies investigating NMDA receptor-mediated neuronal injury. Its ED50 of 13-17 µM for blocking glutamate neurotoxicity in cortical cell cultures provides a reliable concentration benchmark for experimental design [1]. Its high selectivity for NMDA responses over kainate and quisqualate ensures results are attributable to the intended target [1].

Acute Focal Cerebral Ischemia Models

For in vivo studies, particularly in rabbit or rodent models of transient focal cerebral ischemia, dextrorphan tartrate is a validated neuroprotective agent. Researchers can target a plasma concentration of >2,000 ng/mL to achieve a >50% reduction in cortical ischemic damage, as demonstrated in the rabbit model [2]. Its dose-dependent effect provides a clear framework for evaluating therapeutic windows and combination strategies.

CYP2D6 Phenotyping & Metabolism Studies

As a primary metabolite of dextromethorphan, dextrorphan is an indispensable analytical reference standard for quantifying CYP2D6 enzyme activity. The urinary or serum dextromethorphan/dextrorphan metabolic ratio (MR(DEM/DOR)) is a well-established biomarker for identifying poor, intermediate, and extensive metabolizer phenotypes in clinical pharmacology and pharmacogenomics research [3].

Analytical Method Development & Forensic Toxicology

Certified reference materials (CRMs) of dextrorphan tartrate are critical for developing and validating LC-MS/MS or GC/MS methods for quantifying dextrorphan in biological matrices. These CRMs ensure traceability and accuracy in clinical toxicology, forensic analysis, and P450 drug-drug interaction trials, where precise quantification of this metabolite is essential for data integrity [4].

Application
Selection Property
Validation Focus
NMDA excitotoxicity pathway studies
NMDA receptor selectivity vs. kainate/quisqualate
Confirm glutamate-mediated neurotoxicity endpoint in cortical cell models
Cerebral ischemia model-response studies
Dose-dependent exposure-response in ischemia models
Validate model-response endpoint at research concentration range
CYP2D6 phenotyping research
Certified analytical standard for metabolic ratio determination
Verify dextromethorphan/dextrorphan ratio in research matrices
Bioanalytical method development
Certified reference material for LC-MS/MS accuracy
Ensure traceable quantification in biological research matrices

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